Tetradecylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

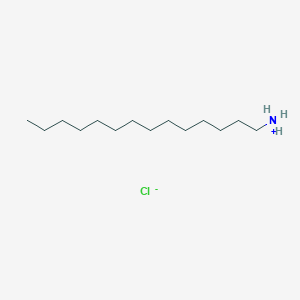

Tetradecylamine hydrochloride is a chemical compound with the molecular formula C₁₄H₃₁N·HCl. It is a derivative of tetradecylamine, which is a long-chain alkylamine. This compound is typically found as a white crystalline solid and is known for its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetradecylamine hydrochloride can be synthesized through the reaction of tetradecylamine with hydrochloric acid. The process involves dissolving tetradecylamine in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the continuous addition of hydrochloric acid to a solution of tetradecylamine under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and drying to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Tetradecylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: Tetradecylamine oxide.

Reduction: Tetradecylamine.

Substitution: Various substituted amines depending on the reagents used.

Aplicaciones Científicas De Investigación

Cell Membrane Studies

In biological research, tetradecylamine hydrochloride is utilized to study cell membrane dynamics. Its ability to integrate into lipid bilayers allows researchers to investigate membrane integrity and functionality. This application is particularly relevant for:

- Antimicrobial Studies : The compound exhibits antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis.

- Biochemical Assays : It serves as a reagent in assays that require membrane interaction.

Case Study: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains by disrupting their cell membranes. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showcasing its potential as an antimicrobial agent .

Industrial Applications

Corrosion Inhibitors and Lubricants

In industrial settings, this compound is employed as a corrosion inhibitor and lubricant due to its surfactant properties. It helps reduce friction between surfaces, enhancing the performance of lubricants while also protecting metal surfaces from corrosion.

Mecanismo De Acción

The mechanism of action of tetradecylamine hydrochloride involves its interaction with cell membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, this compound can inhibit certain enzymes by interacting with their active sites, thereby affecting various biochemical pathways.

Comparación Con Compuestos Similares

Dodecylamine hydrochloride: Similar structure but with a shorter alkyl chain.

Hexadecylamine hydrochloride: Similar structure but with a longer alkyl chain.

Octadecylamine hydrochloride: Similar structure but with an even longer alkyl chain.

Uniqueness: Tetradecylamine hydrochloride is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to shorter or longer chain analogs.

Propiedades

Número CAS |

1838-04-6 |

|---|---|

Fórmula molecular |

C14H32ClN |

Peso molecular |

249.86 g/mol |

Nombre IUPAC |

tetradecylazanium;chloride |

InChI |

InChI=1S/C14H31N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h2-15H2,1H3;1H |

Clave InChI |

KKWUACQXLWHLCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCN.Cl |

SMILES canónico |

CCCCCCCCCCCCCC[NH3+].[Cl-] |

Key on ui other cas no. |

1838-04-6 |

Números CAS relacionados |

2016-42-4 (Parent) |

Sinónimos |

myristylamine N-tetradecylamine N-tetradecylamine acetate N-tetradecylamine citrate N-tetradecylamine hydrobromide N-tetradecylamine hydrochloride N-tetradecylamine hydrofluoride tetradecylamine acetate tetradecylammonium chloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.